molecular formula C17H18N2O4S2 B5778040 Ethyl 2-{[(furan-2-ylcarbonyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-{[(furan-2-ylcarbonyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B5778040
M. Wt: 378.5 g/mol
InChI Key: IISFDXWADSHUFD-UHFFFAOYSA-N
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Description

Ethyl 2-{[(furan-2-ylcarbonyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a synthetic specialty chemical offered for research and development purposes. This compound features a tetrahydrobenzo[b]thiophene core, a scaffold recognized in medicinal chemistry for its diverse biological potential. Based on its molecular structure, which incorporates both furan and thiourea-like functional groups, this chemical is a valuable intermediate for constructing more complex heterocyclic systems or for use in the synthesis of novel compounds for biological screening . The tetrahydrobenzo[b]thiophene scaffold is a subject of ongoing research, and derivatives have been investigated for various activities, such as serving as antioxidants . Researchers can utilize this compound as a building block in lead optimization and the discovery of new pharmacophores. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 2-(furan-2-carbonylcarbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S2/c1-2-22-16(21)13-10-6-3-4-8-12(10)25-15(13)19-17(24)18-14(20)11-7-5-9-23-11/h5,7,9H,2-4,6,8H2,1H3,(H2,18,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IISFDXWADSHUFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=S)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[(furan-2-ylcarbonyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of ethyl 2-[2-oxo-5-phenylfuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate with primary amines in toluene under reflux conditions . This reaction leads to the formation of the desired compound with high specificity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Hydrolysis Reactions

The ethyl ester and carbamothioyl groups are primary sites for hydrolysis:

Reaction Type Reagents/Conditions Products Yield
Ester hydrolysisNaOH (aq.), reflux2-{[(Furan-2-ylcarbonyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid70–85%
Carbamothioyl hydrolysisHCl (conc.), heatFuran-2-carboxamide + thiourea derivative50–65%
  • Mechanistic insights :

    • Ester hydrolysis proceeds via nucleophilic acyl substitution under basic conditions, forming the carboxylate intermediate.

    • Carbamothioyl cleavage under acidic conditions involves protonation of the thiocarbonyl group, followed by nucleophilic attack by water.

Nucleophilic Substitution

The carbamothioyl group participates in nucleophilic reactions with amines and thiols:

Reagent Conditions Product Application
EthylenediamineEthanol, 60°C, 12 hrBis-thiourea derivativeLigand synthesis for metal complexes
Benzyl mercaptanDMF, K₂CO₃, room temp.Thioether-linked conjugateProdrug development
  • Key observation : Substitution at the thiourea sulfur is favored due to its electrophilic character.

Cyclization Reactions

Intramolecular cyclization forms heterocyclic systems:

Catalyst/Reagent Conditions Product Yield
PCl₅Toluene, refluxFused thiazolo[3,2-a]benzothiophene derivative55–60%
Cu(I) iodideDMSO, 100°CThiophene-fused triazole40–50%
  • Structural impact : Cyclization enhances π-conjugation, potentially increasing bioactivity.

Oxidation and Reduction

Controlled redox reactions modify the tetrahydrobenzothiophene core:

Reaction Reagents Outcome Notes
OxidationKMnO₄, H₂SO₄Aromatic benzothiophene formationPartial dehydrogenation
ReductionH₂, Pd/CSaturation of tetrahydro ringAlters ring strain

Pharmacological Derivatization

The compound serves as a scaffold for drug candidates:

Modification Target Biological Activity Reference
Ester-to-amide conversionKinase inhibitionIC₅₀ = 1.2 µM against EGFR
Thiourea alkylationAntimicrobial agentsMIC = 8 µg/mL against S. aureus

Stability and Compatibility

  • Thermal stability : Decomposes above 200°C without melting.

  • Light sensitivity : Degrades under UV exposure (t₁/₂ = 48 hr at 254 nm).

  • Hazard notes : May cause skin irritation (analogous to ).

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its pharmaceutical potential . The presence of the furan and benzothiophene structures indicates that it may interact with various biological pathways, making it a candidate for drug development.

Anticancer Activity

Research indicates that benzothiophene derivatives exhibit anticancer properties. Ethyl 2-{[(furan-2-ylcarbonyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate may target specific cancer cell lines by inducing apoptosis or inhibiting cell proliferation. Studies have shown that similar compounds can disrupt cancer cell signaling pathways, leading to decreased tumor growth.

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Compounds with furan and thiophene rings have been documented to possess antibacterial and antifungal properties. This compound could be evaluated for efficacy against various pathogens in vitro and in vivo.

Pharmacological Studies

Pharmacological studies are essential to ascertain the compound's efficacy and safety profile. These studies typically involve assessing the compound's effects on cell viability, apoptosis rates, and interaction with biological targets at the molecular level .

Synthesis and Chemical Properties

The synthesis of this compound involves multi-step organic reactions. Key methods include:

StepReaction TypeStarting MaterialsConditions
1CarbamothioylationFuran derivative + Benzothiophene carboxylic acidSolvent: DMF; Temperature: 80°C
2EsterificationIntermediate + EthanolCatalyst: HCl; Temperature: Reflux

These steps highlight the complexity of synthesizing this compound and the importance of optimizing reaction conditions for yield and purity .

Industrial Applications

Beyond medicinal chemistry, this compound may find applications in other fields such as:

Agricultural Chemistry

Given its potential antimicrobial properties, this compound could be explored as a pesticide or fungicide formulation .

Material Science

The unique chemical structure may also lend itself to applications in material science as a precursor for synthesizing novel polymers or coatings with enhanced properties.

Mechanism of Action

The mechanism of action of Ethyl 2-{[(furan-2-ylcarbonyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The compound’s carbamothioyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The furan and benzothiophene rings may also interact with hydrophobic pockets in target molecules, enhancing binding affinity.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound’s structural analogues differ primarily in the substituents attached to the tetrahydrobenzothiophene core. Key examples include:

Compound Name Substituent Groups Key Functional Differences Biological Activity References
Ethyl 2-((1-(4-bromobenzamido)-2,2,2-trichloroethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate 4-Bromobenzoyl, trichloroethyl group Enhanced lipophilicity due to halogenation Not reported
Ethyl 2-(pyridine-4-carboxamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Pyridine-4-carboxamido group Increased basicity from pyridine nitrogen Crystallographic studies
Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Phenoxyacetyl group with chloro and methyl substituents Improved solubility via polar ether linkage Antibacterial potential
Ethyl 2-{[3-(anilinocarbonyl)-2H-chromen-2-ylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Chromene-anilinocarbonyl hybrid Extended conjugation for UV absorption Not reported

Key Observations :

  • Heteroaromatic Substituents (e.g., pyridine, furan): Enhance hydrogen-bonding capacity and electronic interactions, critical for enzyme inhibition or receptor binding .
  • Chiral Centers: Compounds like Ethyl 2-({(1R)-1-[(4-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)-... show stereospecific interactions, though biological implications remain underexplored .
Pharmacological Activities
  • Anticancer Activity: Derivatives such as benzo[4,5]thieno[2,3-d][1,3]thiazin-4-one (from ) demonstrate IC50 values of 23.2–95.9 µM against MCF-7 and HepG-2 cells. Apoptosis induction via JAK2 inhibition is hypothesized for acylated derivatives (e.g., compound 4 in ) .
  • Antimicrobial Effects : Schiff base metal complexes (e.g., Mn(II), Co(II)) derived from tetrahydrobenzothiophene show moderate activity against urinary tract pathogens, attributed to chelation-enhanced ligand reactivity .
  • Hypnotic Potential: Benzothieno[2,3-d]pyrimidines synthesized via isothiocyanate intermediates () exhibit CNS depressant effects, likely through GABA receptor modulation .
Physicochemical and Drug-Likeness Profiles
Property Target Compound Pyridine-4-carboxamido Derivative 4-Bromobenzoyl Derivative
Molecular Weight ~450 g/mol (estimated) 360.42 g/mol 537.68 g/mol
LogP (Predicted) 3.5–4.2 2.8 5.1
Hydrogen Bond Donors 2 (NH, carbamothioyl) 2 (NH, amide) 1 (NH)
Topological Polar SA ~100 Ų 95 Ų 75 Ų
Solubility (mg/mL) <0.1 (aqueous) 0.3 (DMSO) <0.01 (aqueous)

Notes:

  • The furan-containing target compound has intermediate lipophilicity (LogP ~3.5–4.2), balancing membrane permeability and solubility.
  • Brominated derivatives (e.g., ) show poor aqueous solubility, limiting bioavailability .

Biological Activity

Ethyl 2-{[(furan-2-ylcarbonyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its antitumor properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H18N2O4S2C_{17}H_{18}N_{2}O_{4}S_{2} with a molecular weight of 378.5 g/mol. The compound features a benzothiophene core , which is known for various biological activities, including anticancer effects.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate furan derivatives and benzothiophene carboxylic acids. Key methods include:

  • Reagents : Furan derivatives and thiophene-based compounds.
  • Conditions : Specific temperature and solvent conditions are crucial for optimizing yields.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. It has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer). The compound demonstrated an IC50 value in the range of 23.2 to 49.9 μM, indicating significant cytotoxic activity against these cells .

  • Induction of Apoptosis : The compound triggers apoptosis through mitochondrial pathways, leading to increased caspase activity.
  • Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with the compound resulted in G2/M phase cell cycle arrest. This suggests that it interferes with the normal cell cycle progression of cancer cells .

Case Studies

A notable study evaluated the in vivo effects of the compound on tumor growth in mice models. The results indicated that treatment led to a significant reduction in tumor mass compared to control groups, with a decrease in solid tumor weight by approximately 54% when combined with standard chemotherapy agents like 5-FU .

Study Cell Line IC50 (μM) Effect
Study 1MCF-723.2Induces apoptosis
Study 2SEC-bearing mice-Reduces tumor mass by 54%

Pharmacological Profile

The pharmacological evaluation indicates that this compound exhibits properties such as:

  • AChE Inhibition : The compound has been noted for its ability to act as an acetylcholinesterase inhibitor.
  • HCV Replication Inhibition : Some derivatives have shown effectiveness against Hepatitis C Virus replication .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare this compound?

The synthesis involves multi-step reactions, typically starting with cyclocondensation of ethyl 2-aminothiophene-3-carboxylate derivatives with carbonyl chlorides under basic conditions (e.g., NaH in THF) . Key steps include:

  • Carbamothioyl group introduction : Reacting thiourea derivatives with furan-2-carbonyl chloride at 60–80°C to avoid side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization (ethanol) achieves >95% purity .

Advanced: How can researchers address low yield issues during the final cyclization step?

Optimization strategies include:

  • Catalyst screening : Lewis acids (ZnCl₂, BF₃·Et₂O) enhance ring closure efficiency .
  • Solvent effects : Less polar solvents (toluene) stabilize transition states better than DMF .
  • Temperature gradients : Gradual heating (50°C → 110°C over 2 h) improves kinetics .
    Yields for analogous compounds improved from 45% to 72% using these methods .

Basic: What analytical techniques confirm the compound’s structural integrity?

  • X-ray crystallography : Defines bond lengths/angles, as shown for related benzothiophene carboxylates .
  • NMR : ¹H/¹³C spectra identify NH (δ 10.2–11.5 ppm) and furan protons (δ 7.3–7.8 ppm) .
  • HRMS : Validates molecular weight within 3 ppm error .

Advanced: How to resolve conflicting antioxidant activity between DPPH and FRAP assays?

  • Mechanistic differences : DPPH detects HAT activity; FRAP measures SET. Steric hindrance may reduce DPPH performance .
  • pH adjustments : Test FRAP at physiological pH (7.4) for relevance .
  • Standardization : Normalize to Trolox equivalents and use inert atmospheres to prevent oxidation .

Basic: Which in vitro models are suitable for anti-inflammatory evaluation?

  • COX-2 inhibition : ELISA-based IC₅₀ determination .
  • NF-κB reporter assay : Luciferase activity in RAW 264.7 cells .
  • Cytokine profiling : Measure TNF-α/IL-6 via ELISA (1–100 μM dose range) .

Advanced: How can molecular docking predict binding affinity with targets like COX-2?

  • Protocols :
    • Optimize 3D structure using B3LYP/6-31G* .
    • Dock with AutoDock Vina, focusing on Ser530 (COX-2) interactions .
    • Validate via 50 ns MD simulations (GROMACS) .
      Discrepancies between docking and experimental data may require MM/PBSA free energy calculations .

Basic: What are key considerations for stability testing?

  • ICH guidelines : Test at -20°C, 4°C, and 25°C; monitor degradation via HPLC .
  • Light sensitivity : UV exposure (365 nm, 48 h) with LC-MS analysis .
    Analogous compounds show t₉₀ >12 months at -20°C in amber vials .

Advanced: How to interpret conflicting cytotoxicity data (MTT vs. trypan blue)?

  • MTT reflects mitochondrial activity; trypan blue measures membrane integrity. Use:
    • Annexin V/PI flow cytometry to distinguish apoptosis stages .
    • ATP assays to confirm metabolic status .

Basic: What chromatographic methods separate the compound from byproducts?

  • HPLC : C18 column, ACN:H₂O + 0.1% TFA gradient (40% → 90%), 254 nm detection .
  • TLC : Ethyl acetate:hexane (3:7); Rf ≈ 0.4 .

Advanced: What structural modifications enhance bioavailability?

  • Ester → amide substitution : Morpholine amide reduces first-pass metabolism .
  • Furan substitution : Nitro groups at C5 improve solubility without disrupting planarity .
  • Prodrug strategy : Acetyl-protected thiols enable targeted release .
    Simulations show 2.3× increased permeability for modified analogs .

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